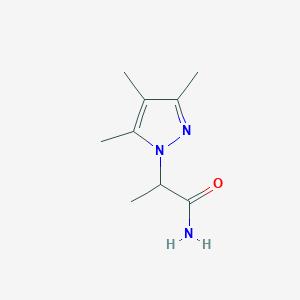
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide
Übersicht
Beschreibung
The compound “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The structure of this compound includes a propanamide group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” can be inferred from related compounds. For example, the compound “2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine” has an empirical formula of C8H15N3 and a molecular weight of 153.22 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as a building block for the synthesis of various pharmacologically active molecules. Its pyrazole core is a common motif in many drugs due to its mimicry of the adenine base in ATP, allowing it to interact with a wide range of enzymes and receptors .
Agriculture
“2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” may serve as a precursor for the development of new agrochemicals. Its structural similarity to known pyrazole-based herbicides and insecticides suggests potential applications in pest control and plant growth regulation .
Material Science
In material science, the compound’s derivatives could be utilized in the creation of novel polymers or coatings. The pyrazole ring can potentially enhance the thermal stability and mechanical properties of materials, making it valuable for advanced engineering applications .
Environmental Science
Environmental science research could leverage this compound in the synthesis of chemical sensors or absorbents. The nitrogen-rich pyrazole ring might bind to specific pollutants, aiding in environmental monitoring and cleanup efforts .
Biochemistry
Biochemically, “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” could be used in enzyme inhibition studies. It may mimic transition states or bind to active sites, providing insights into enzyme mechanisms and pathways .
Pharmacology
Pharmacologically, the compound could be investigated for its drug-like properties. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This makes them candidates for drug discovery and development processes .
Eigenschaften
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-5-6(2)11-12(7(5)3)8(4)9(10)13/h8H,1-4H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWAZDFLJQPQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)


